7-Amino-4-methyl-3-coumarinylacetic acid
CAS No.: 106562-32-7
Cat. No.: VC20750714
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106562-32-7 |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid |
| Standard InChI | InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15) |
| Standard InChI Key | QEQDLKUMPUDNPG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Structure
The molecular formula of 7-Amino-4-methyl-3-coumarinylacetic acid is , with a molecular weight of 233.22 g/mol . Its structure consists of a coumarin backbone substituted with an amino group at the 7th position, a methyl group at the 4th position, and an acetic acid moiety attached to the 3rd position. This unique arrangement contributes to its fluorescent properties.
The coumarin ring system is characterized by its benzopyran structure, which imparts stability and enhances fluorescence. The amino group allows for conjugation with various biomolecules through covalent bonding, while the acetic acid moiety provides solubility and reactivity.
Physical Properties
Key physical properties of 7-Amino-4-methyl-3-coumarinylacetic acid include:
Data Table: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.22 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Boiling Point | °C |
| Density | g/cm |
| Solubility | Soluble in DMF |
| pKa | |
| ~344 nm |
Synthesis and Chemical Reactions
Synthesis Pathways
The synthesis of 7-Amino-4-methyl-3-coumarinylacetic acid typically involves multi-step organic reactions starting with coumarin derivatives . The amino group is introduced through nitration followed by reduction processes, while the acetic acid moiety is added via alkylation or esterification reactions.
A common industrial method employs succinimidyl ester derivatives for functionalization, enabling efficient conjugation with primary amines to form stable amide bonds. Reverse-phase high-performance liquid chromatography (HPLC) is often used to purify the final product.
Data Table: Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration of Coumarin | Nitric acid/sulfuric acid | High |
| Reduction to Amino Group | Hydrogenation or SnCl | Moderate |
| Acetic Acid Addition | Alkylation with chloroacetic acid | Variable |
Chemical Reactions
7-Amino-4-methyl-3-coumarinylacetic acid exhibits diverse reactivity:
-
Amidation: Reacts with primary amines via succinimidyl esters to form stable amide bonds.
-
Hydrolysis: Under acidic or basic conditions, hydrolyzes into simpler derivatives.
-
Fluorescence Quenching: Interaction with specific molecules can reduce fluorescence intensity.
These reactions are exploited in applications such as fluorescent labeling and enzyme activity assays.
Applications in Biochemical Research
Fluorescent Labeling
The compound's bright blue fluorescence (excitation at ~365 nm) makes it ideal for labeling proteins and nucleic acids in immunofluorescence assays. It forms stable conjugates with lysine residues via its succinimidyl ester derivative.
Case Study: Protein Labeling
In multiplex immunophenotyping assays, antibodies labeled with this compound enabled simultaneous detection of multiple antigens with high resolution in flow cytometry experiments.
Data Table: Fluorescence Parameters
| Parameter | Value |
|---|---|
| Excitation Wavelength | ~365 nm |
| Emission Wavelength | ~450 nm |
| Photostability | High |
Enzyme Activity Assays
Recent studies have demonstrated its use as a substrate for detecting peptidase activities in microfluidic systems . Modified versions such as dipeptidyl substrates retain fluorescence within water-in-oil droplets, enabling high-throughput screening of microbial enzymes.
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